2-Amino-N-((1S)-2-(dimethylamino)cyclohexyl)-N,3-dimethylbutanamide

Catalog No.
S12171101
CAS No.
M.F
C14H29N3O
M. Wt
255.40 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-N-((1S)-2-(dimethylamino)cyclohexyl)-N,3-d...

Product Name

2-Amino-N-((1S)-2-(dimethylamino)cyclohexyl)-N,3-dimethylbutanamide

IUPAC Name

2-amino-N-[(1S)-2-(dimethylamino)cyclohexyl]-N,3-dimethylbutanamide

Molecular Formula

C14H29N3O

Molecular Weight

255.40 g/mol

InChI

InChI=1S/C14H29N3O/c1-10(2)13(15)14(18)17(5)12-9-7-6-8-11(12)16(3)4/h10-13H,6-9,15H2,1-5H3/t11?,12-,13?/m0/s1

InChI Key

FHSSIEWIEGGRHJ-CPCZMJQVSA-N

Canonical SMILES

CC(C)C(C(=O)N(C)C1CCCCC1N(C)C)N

Isomeric SMILES

CC(C)C(C(=O)N(C)[C@H]1CCCCC1N(C)C)N

2-Amino-N-((1S)-2-(dimethylamino)cyclohexyl)-N,3-dimethylbutanamide is a synthetic compound that belongs to a class of substances known for their interactions with the central nervous system. This compound features a cyclohexyl moiety substituted with a dimethylamino group, which is known to influence its pharmacological properties. The presence of the amino group and the specific stereochemistry (1S) contribute to its biological activity, making it relevant in medicinal chemistry and pharmacology.

The chemical reactivity of 2-Amino-N-((1S)-2-(dimethylamino)cyclohexyl)-N,3-dimethylbutanamide can be explored through various reactions typical of amides and amines. Key reactions include:

  • Acylation Reactions: The amino group can undergo acylation to form N-substituted derivatives.
  • Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.
  • Alkylation: The nitrogen atom in the dimethylamino group can participate in alkylation reactions, potentially altering the compound's properties.

These reactions illustrate the compound's versatility in synthetic organic chemistry.

Research indicates that compounds similar to 2-Amino-N-((1S)-2-(dimethylamino)cyclohexyl)-N,3-dimethylbutanamide exhibit significant biological activities, particularly in relation to opioid receptors. While specific studies on this compound may be limited, its structural analogs have shown potential as analgesics and psychoactive agents. The interaction with opioid receptors suggests possible applications in pain management and anesthetic practices.

The synthesis of 2-Amino-N-((1S)-2-(dimethylamino)cyclohexyl)-N,3-dimethylbutanamide typically involves multi-step organic synthesis techniques. Common methods may include:

  • Formation of the Cyclohexylamine: Starting from cyclohexanol, cyclohexylamine can be synthesized through reduction processes.
  • Dimethylation: The introduction of two methyl groups to the nitrogen atom can be achieved via methyl iodide or dimethyl sulfate using nucleophilic substitution reactions.
  • Amidation: The final step involves coupling the cyclohexylamine derivative with an appropriate acylating agent (e.g., N,N-dimethylbutanamide) to form the desired amide.

These steps highlight the complexity and precision required in synthesizing this compound.

The primary applications of 2-Amino-N-((1S)-2-(dimethylamino)cyclohexyl)-N,3-dimethylbutanamide are likely to be found in medicinal chemistry, particularly in drug development targeting pain relief and central nervous system disorders. Its structural similarities to known analgesics position it as a candidate for further research into therapeutic agents that modulate pain pathways.

Studies on similar compounds suggest that 2-Amino-N-((1S)-2-(dimethylamino)cyclohexyl)-N,3-dimethylbutanamide may interact with various neurotransmitter systems, particularly those involving opioid receptors. Interaction studies often involve:

  • Binding Affinity Assessments: Evaluating how well the compound binds to specific receptors.
  • Functional Assays: Testing biological responses induced by receptor activation or inhibition.
  • Comparative Studies: Analyzing differences in activity between this compound and other known opioids or analgesics.

These studies are crucial for understanding its potential therapeutic effects and safety profile.

Several compounds share structural characteristics with 2-Amino-N-((1S)-2-(dimethylamino)cyclohexyl)-N,3-dimethylbutanamide. Here is a comparison highlighting their uniqueness:

Compound NameStructure SimilarityBiological ActivityUnique Features
U-47700Contains dimethylamino and cyclohexyl groupsAnalgesic propertiesKnown for high potency at opioid receptors
U-49900Similar amide structureOpioid receptor interactionDiffering halogen substitutions
EthyloneRelated structure but different functional groupsStimulant effectsUnique ethyl group addition
N,N-DimethyltryptamineIndole structure but shares amine functionalityPsychedelic propertiesDistinct tryptamine core

These comparisons underscore how variations in substituents and functional groups can significantly influence biological activity and therapeutic potential.

XLogP3

1.6

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

255.231062557 g/mol

Monoisotopic Mass

255.231062557 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-09-2024

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